molecular formula C15H18FN3O2 B2445104 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-33-0

3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2445104
CAS No.: 1014069-33-0
M. Wt: 291.326
InChI Key: DCPFMGYPUMBPII-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions.

    Attachment of the 4-fluorobenzyl group: This step involves the reaction of the pyrazole derivative with 4-fluorobenzyl chloride in the presence of a base.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
  • 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-ethoxy-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the ethoxy group and the 4-fluorobenzyl group, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-3-19-10-13(15(18-19)21-4-2)14(20)17-9-11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPFMGYPUMBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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